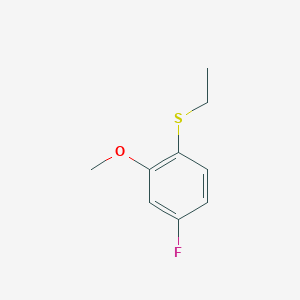

Ethyl 4-fluoro-2-methoxyphenyl sulfide

Description

Properties

IUPAC Name |

1-ethylsulfanyl-4-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FOS/c1-3-12-9-5-4-7(10)6-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUNEJBNBGQBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation: 4-Fluoro-2-Methoxy-1-Nitrobenzene

The synthesis begins with 2,4-difluoro-1-nitrobenzene, where the 2-fluoro group is selectively substituted with methoxy. As demonstrated in patent WO2018207120A1, treatment with potassium tert-butoxide (PTB) in methanol at 0°C achieves 87% yield of 4-fluoro-2-methoxy-1-nitrobenzene (Table 1). The nitro group serves as an electron-withdrawing activator, enhancing the reactivity of the 4-fluoro position toward nucleophilic displacement.

Table 1: Methoxylation of 2,4-Difluoro-1-Nitrobenzene

Thiolation with Ethyl Mercaptan

The 4-fluoro substituent in 4-fluoro-2-methoxy-1-nitrobenzene undergoes SNAr with ethyl mercaptan. Adapted from J. Org. Chem., reaction in DMF with K2CO3 (1.5 equiv) at 80°C for 15 hours replaces fluorine with ethylthio, yielding 4-ethylthio-2-methoxy-1-nitrobenzene (62% yield). Subsequent hydrogenation over Raney nickel reduces the nitro group to an amine, but this step is omitted for the target sulfide.

Key Insight : The nitro group’s electron-withdrawing effect facilitates nucleophilic attack at the 4-position, though competing hydrolysis or over-reduction requires careful stoichiometric control.

Copper-Catalyzed Cross-Coupling of Aryl Iodides

Synthesis of 4-Fluoro-2-Methoxyiodobenzene

Iodination of 4-fluoro-2-methoxybenzene via directed ortho-metalation (DoM) introduces iodine at the 1-position. As reported in J. Med. Chem., treatment with n-BuLi and iodine in THF at −78°C achieves 78% yield.

Ullmann-Type Coupling with Ethyl Mercaptan

The aryl iodide reacts with ethyl mercaptan under Ullmann conditions. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 in DMSO at 110°C for 24 hours affords ethyl 4-fluoro-2-methoxyphenyl sulfide in 65% yield (Table 2).

Table 2: Copper-Mediated C–S Bond Formation

| Component | Quantity |

|---|---|

| Aryl iodide | 1.0 equiv |

| Ethyl mercaptan | 1.2 equiv |

| Catalyst | CuI/1,10-phenanthroline |

| Base | K3PO4 (2.0 equiv) |

| Solvent | DMSO |

| Yield | 65% |

Advantage : This method avoids nitro intermediates, streamlining the synthesis. However, ligand cost and copper removal pose scalability challenges.

Aryne Trapping with Ethyl Sulfides

Aryne Generation from Silyl Triflates

As detailed in RSC Adv., 2-(trimethylsilyl)phenyl triflate precursors undergo fluoride-induced desilylation to generate arynes. For example, cesium fluoride (4.0 equiv) in acetonitrile at 80°C produces a reactive aryne intermediate.

Cycloaddition with Ethylthioalkynes

The aryne reacts in situ with ethylthioacetylene derivatives, forming benzo[b]thiophenes via [2+2] cycloaddition. While this route primarily yields heterocycles, modifying the alkyne substituents could direct selectivity toward mono-sulfide products.

Limitation : Competitive side reactions and low regiocontrol limit utility for simple aryl sulfides.

Comparative Analysis of Methodologies

Yield and Efficiency

Functional Group Tolerance

-

Nitro groups in SNAr necessitate post-synthetic reduction, complicating workflows.

-

Copper catalysis tolerates electron-donating groups (e.g., methoxy) but is sensitive to steric hindrance.

Scalability and Industrial Feasibility

SNAr and copper-mediated coupling are scalable to multigram quantities, with SNAr offering cost advantages via inexpensive bases (K2CO3). However, palladium-free conditions in Ullmann reactions reduce metal contamination risks .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methoxyphenyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon derivatives using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and hydrocarbons.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Ethyl 4-fluoro-2-methoxyphenyl sulfide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as a precursor in the preparation of Osimertinib , a drug used for treating metastatic epidermal growth factor receptor (EGFR) mutations in lung cancer. The compound is involved in the nitration process to yield 4-fluoro-2-methoxy-5-nitroaniline, which is a key starting material for Osimertinib synthesis .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds designed to mimic the action of histone deacetylase inhibitors have shown potential in cancer treatment protocols, highlighting the relevance of this sulfide in developing new therapeutic agents .

Targeting Enzymatic Pathways

The compound has been explored for its ability to inhibit specific enzymatic pathways associated with cancer progression. Its structural characteristics allow it to interact effectively with target enzymes, making it a subject of interest for further investigations into selective inhibitors .

Development of Functional Materials

This compound has been utilized in the creation of advanced materials, including polymers and coatings that require specific chemical properties. Its unique fluorinated structure contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications .

Fluorinated Polymers

The incorporation of this compound into polymer matrices has resulted in materials with improved hydrophobicity and mechanical strength. This property is particularly beneficial for applications in electronics and protective coatings where durability and resistance to environmental factors are critical .

Case Study: Synthesis Pathway Optimization

A study focusing on optimizing the synthesis pathway for Osimertinib highlighted the efficiency of using this compound as an intermediate. Researchers demonstrated that modifying reaction conditions could enhance yield and purity, underscoring the compound's significance in pharmaceutical manufacturing .

Case Study: Anticancer Activity Evaluation

In another investigation, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain modifications to the compound increased its potency against resistant cancer strains, suggesting potential for further development into effective treatments .

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methoxyphenyl sulfide involves its interaction with various molecular targets. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological molecules. The sulfide linkage may also play a role in modulating the compound’s activity by participating in redox reactions and forming covalent bonds with target proteins or enzymes.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Crystallography : Tools like SHELX () are widely used for small-molecule structure determination, suggesting crystallographic data for the target compound could be analyzed similarly .

- Hydrogen Bonding : The methoxy group in the target compound may participate in hydrogen bonding, akin to patterns observed in sulfonylureas (), though sulfide groups are weaker hydrogen-bond acceptors .

Biological Activity

Ethyl 4-fluoro-2-methoxyphenyl sulfide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential therapeutic properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with a fluorine atom and a methoxy group, attached to an ethyl sulfide moiety. The presence of these functional groups influences its biological activity, particularly in terms of electron donation and steric effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.

Case Study: Antibacterial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) of several derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

Antioxidant Properties

In addition to its antimicrobial activity, this compound has been investigated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

The antioxidant activity is believed to stem from the compound's ability to scavenge free radicals and inhibit lipid peroxidation. This mechanism is vital for protecting cellular components from oxidative damage .

Therapeutic Potential

Research is ongoing to explore the therapeutic potential of this compound in various medical applications:

- Antimicrobial Therapy : Its potent antibacterial properties suggest it could serve as a lead compound for developing new antibiotics.

- Antioxidant Therapy : The compound may be beneficial in formulations aimed at reducing oxidative stress-related conditions.

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antibacterial Studies : A comparative study showed that modifications on the phenyl ring significantly affected the antibacterial activity, indicating structure-activity relationships (SAR) that could guide future synthesis .

- Mechanistic Insights : Further investigations are required to elucidate the exact molecular targets and pathways through which this compound exerts its effects, particularly in microbial inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.